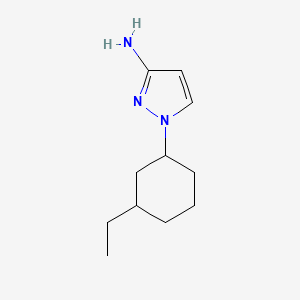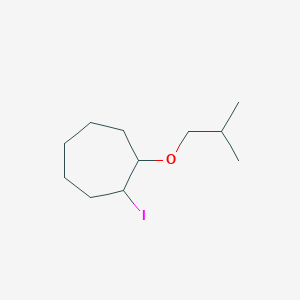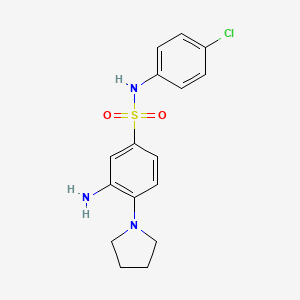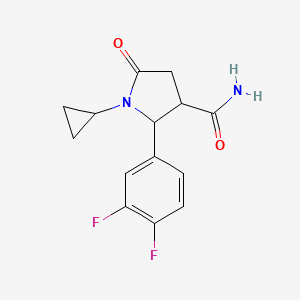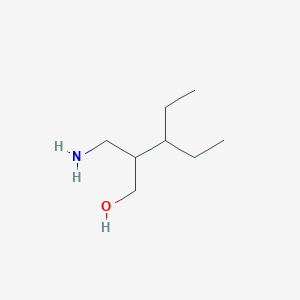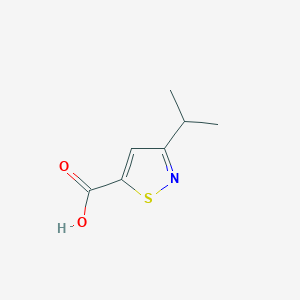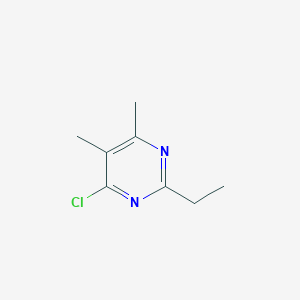
4-Chloro-2-ethyl-5,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethyl-5,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine, ethyl, and methyl substituents on the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5,6-dimethylpyrimidine typically involves the chlorination of 2-ethyl-5,6-dimethylpyrimidine. One common method is the reaction of 2-ethyl-5,6-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Ethyl-5,6-dimethylpyrimidine+Cl2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethyl-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine derivatives with hydroxyl, aldehyde, or carboxyl groups.
Reduction: Dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-ethyl-5,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethyl-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of enzymatic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine
- 2-Amino-4-chloro-5,6-dimethylpyrimidine
Uniqueness
4-Chloro-2-ethyl-5,6-dimethylpyrimidine is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-4-7-10-6(3)5(2)8(9)11-7/h4H2,1-3H3 |
Clave InChI |
SKTMSNOLDJGQOL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(C(=N1)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


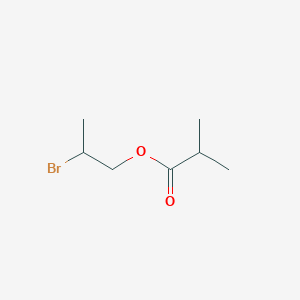
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
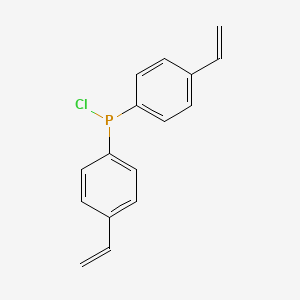
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
